2-(2-Bromoethyl)-5-methyl-1,3,4-oxadiazole
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Overview
Description
2-(2-Bromoethyl)-5-methyl-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromoethyl group and a methyl group attached to the oxadiazole ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethyl)-5-methyl-1,3,4-oxadiazole typically involves the reaction of 2-bromoethylamine with a suitable precursor that contains the oxadiazole ring. One common method involves the cyclization of a hydrazide with a bromoethyl derivative under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromoethyl)-5-methyl-1,3,4-oxadiazole undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted oxadiazoles with various functional groups.
Oxidation: Formation of oxadiazole derivatives with oxidized functional groups.
Reduction: Formation of reduced heterocyclic compounds.
Scientific Research Applications
2-(2-Bromoethyl)-5-methyl-1,3,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Bromoethyl)-5-methyl-1,3,4-oxadiazole involves its interaction with molecular targets such as enzymes or receptors. The bromoethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins or DNA. This can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chloroethyl)-5-methyl-1,3,4-oxadiazole
- 2-(2-Iodoethyl)-5-methyl-1,3,4-oxadiazole
- 2-(2-Fluoroethyl)-5-methyl-1,3,4-oxadiazole
Uniqueness
2-(2-Bromoethyl)-5-methyl-1,3,4-oxadiazole is unique due to the presence of the bromoethyl group, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs The bromo group is more reactive in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis
Properties
IUPAC Name |
2-(2-bromoethyl)-5-methyl-1,3,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2O/c1-4-7-8-5(9-4)2-3-6/h2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCFQLQZAXYLLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CCBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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